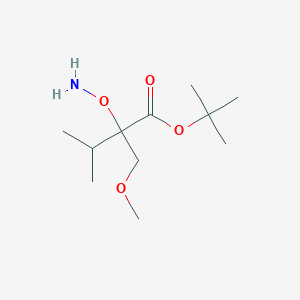
tert-Butyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate: is an organic compound that belongs to the class of aminooxy compounds These compounds are characterized by the presence of an aminooxy functional group (-ONH2) attached to a carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate typically involves the following steps:
Formation of the aminooxy group: This can be achieved by reacting hydroxylamine with an appropriate carbonyl compound.
Introduction of the tert-butyl ester group: This step often involves esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminooxy group.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
Oxidation: Products may include oximes or nitroso compounds.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the substituent introduced but may include various functionalized derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in certain organic reactions.
Biology
Bioconjugation: The aminooxy group can react with aldehydes and ketones, making it useful for bioconjugation techniques.
Drug Development:
Medicine
Diagnostic Tools: The compound may be used in the development of diagnostic reagents.
Therapeutics: Potential use in the synthesis of therapeutic agents.
Industry
Material Science: Applications in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate involves its interaction with molecular targets through its functional groups. The aminooxy group can form stable adducts with carbonyl compounds, which can inhibit or modify the activity of enzymes and other proteins. The ester and methoxymethyl groups can also participate in various biochemical pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(aminooxy)-2-(hydroxymethyl)-3-methylbutanoate
- tert-Butyl 2-(aminooxy)-2-(ethoxymethyl)-3-methylbutanoate
- tert-Butyl 2-(aminooxy)-2-(propoxymethyl)-3-methylbutanoate
Uniqueness
The unique combination of the aminooxy, methoxymethyl, and tert-butyl ester groups in tert-Butyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate provides it with distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic and research applications where these functional groups are advantageous.
Properties
Molecular Formula |
C11H23NO4 |
|---|---|
Molecular Weight |
233.30 g/mol |
IUPAC Name |
tert-butyl 2-aminooxy-2-(methoxymethyl)-3-methylbutanoate |
InChI |
InChI=1S/C11H23NO4/c1-8(2)11(16-12,7-14-6)9(13)15-10(3,4)5/h8H,7,12H2,1-6H3 |
InChI Key |
AGBPZDGNXLNYHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(COC)(C(=O)OC(C)(C)C)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



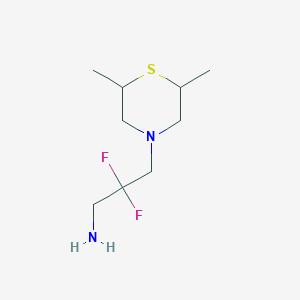
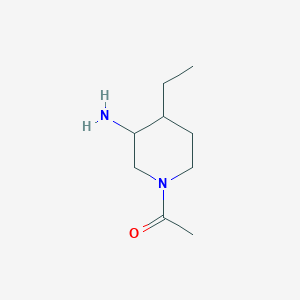
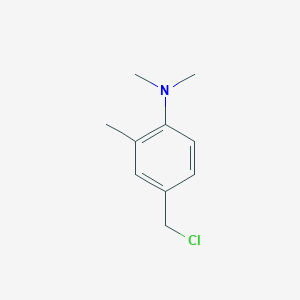
![1-(1-Ethyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13213253.png)
![1-(Chloromethyl)-1-[3-(methylsulfanyl)propyl]cyclopropane](/img/structure/B13213257.png)
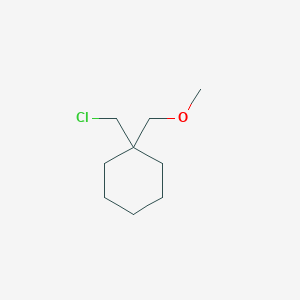

![2-Amino-5-(tert-butoxy)-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13213286.png)
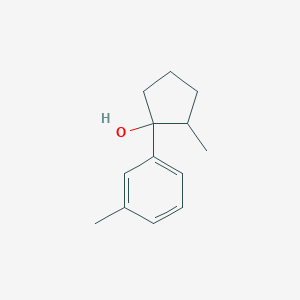
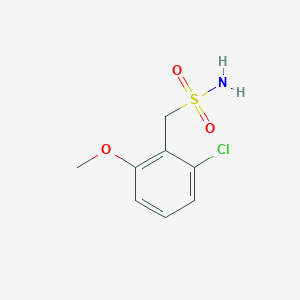
![[2-(Butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride](/img/structure/B13213297.png)
![6-Oxa-2-thiaspiro[4.5]decane-9-sulfonamide](/img/structure/B13213300.png)
![2-[5-(Hydroxymethyl)-1,3,4-thiadiazol-2-yl]acetonitrile](/img/structure/B13213301.png)
